Chloro(3-chloropropyl)dimethylsilane

Catalog No.
S1504335
CAS No.
10605-40-0
M.F
C5H12Cl2Si
M. Wt
171.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloro(3-chloropropyl)dimethylsilane

CAS Number

10605-40-0

Product Name

Chloro(3-chloropropyl)dimethylsilane

IUPAC Name

chloro-(3-chloropropyl)-dimethylsilane

Molecular Formula

C5H12Cl2Si

Molecular Weight

171.14 g/mol

InChI

InChI=1S/C5H12Cl2Si/c1-8(2,7)5-3-4-6/h3-5H2,1-2H3

InChI Key

BJLJNLUARMMMLW-UHFFFAOYSA-N

SMILES

C[Si](C)(CCCCl)Cl

Canonical SMILES

C[Si](C)(CCCCl)Cl

Starting Material for Radiolabeled Tracers:

Chloro(3-chloropropyl)dimethylsilane serves as a crucial starting material for synthesizing misonidazole-based 18F-radiolabeled organosilicon compounds. These compounds are vital in positron emission tomography (PET), a medical imaging technique used for diagnosing and monitoring various diseases, including cancer, heart disease, and neurological disorders. The radiolabeled tracers specifically target and bind to specific tissues or processes in the body, allowing for their visualization and assessment. Source: Sigma-Aldrich:

Intermediate in Block Copolymer Synthesis:

Chloro(3-chloropropyl)dimethylsilane acts as an intermediate in the synthesis of block copolymers. Block copolymers are a special class of polymers consisting of two or more chemically distinct blocks linked together. They possess unique properties arising from the combination of individual block characteristics, making them valuable in various research applications, including:

  • Drug delivery: Designing and developing drug delivery systems for targeted and controlled drug release. )
  • Nanoparticle fabrication: Creating nanoparticles with specific functionalities for various applications, including biocatalysis, imaging, and sensing.
  • Material science: Developing advanced materials with tailored properties for applications in electronics, coatings, and membranes.

Chloro(3-chloropropyl)dimethylsilane is an organosilicon compound with the chemical formula C5_5H12_{12}Cl2_2Si. It is characterized by a dimethylsilane moiety and a 3-chloropropyl group, making it a versatile reagent in organic synthesis and materials science. This compound typically appears as a colorless to light yellow liquid and has a boiling point of approximately 179 °C and a flash point of 61 °C . Its structure allows for various chemical interactions, making it useful in functionalizing surfaces and in polymer chemistry.

, including:

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by various nucleophiles, leading to the formation of new compounds.
  • Cyclization Reactions: It can participate in cyclization when reacted with suitable reagents, forming cyclic silanes or other complex structures .
  • Grafting Reactions: This compound is often used to graft organic functional groups onto silica surfaces, enhancing the properties of the resulting materials .

Chloro(3-chloropropyl)dimethylsilane can be synthesized through several methods:

  • Direct Chlorination: Chlorination of dimethylsilane with 3-chloropropanol under acidic conditions can yield chloro(3-chloropropyl)dimethylsilane.
  • Substitution Reactions: Starting from 3-bromopropyl or other halogenated silanes, nucleophilic substitution can be employed to introduce the desired chloropropyl group.
  • Grafting Techniques: As mentioned earlier, grafting reactions on silica surfaces can also serve as a method for synthesizing this compound in situ .

Chloro(3-chloropropyl)dimethylsilane has several applications:

  • Surface Functionalization: It is widely used to modify silica surfaces for improved adhesion and compatibility with organic materials.
  • Silane Coupling Agents: This compound acts as a coupling agent in composite materials, enhancing the bonding between inorganic and organic phases.
  • Polymer Chemistry: It serves as a precursor for synthesizing siloxane-based polymers and copolymers, which have applications in coatings and sealants.

Interaction studies involving chloro(3-chloropropyl)dimethylsilane focus on its reactivity with various substrates. For instance, its ability to react with hydroxyl groups on surfaces makes it valuable for creating hybrid organic-inorganic materials. Additionally, studies on its interaction with biological molecules could provide insights into its potential uses in biomedical applications.

Chloro(3-chloropropyl)dimethylsilane shares similarities with other organosilicon compounds. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
Chloro(dimethyl)silaneC2_2H6_6ClSiSimple structure; used as a silane coupling agent
(3-Chloropropyl)methyldimethoxysilaneC6_6H15_{15}ClO2_2SiContains methoxy groups; used in surface modification
(Bromomethyl)dimethylsilaneC4_4H11_{11}BrSiSimilar reactivity; used for similar applications

Uniqueness: Chloro(3-chloropropyl)dimethylsilane is unique due to its specific chloropropyl group, which enhances its reactivity compared to simpler silanes. This feature allows it to effectively participate in more complex reactions and applications involving surface modification and polymer synthesis.

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

10605-40-0

Wikipedia

3-Chloropropyldimethylchlorosilane

General Manufacturing Information

Silane, chloro(3-chloropropyl)dimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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